1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide
Description
1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 1-methylindole-5-carbonyl moiety.
Properties
IUPAC Name |
1-(1-methylindole-5-carbonyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-18-7-4-12-10-13(2-3-14(12)18)16(21)19-8-5-11(6-9-19)15(17)20/h2-4,7,10-11H,5-6,8-9H2,1H3,(H2,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXHWJFAAQRPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(=O)N3CCC(CC3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Step Coupling Protocol (Method A)
Step 1: Formation of 1-Methylindole-5-carbonyl Chloride
1-Methylindole-5-carboxylic acid (1.0 equiv) is refluxed with SOCl₂ (2.5 equiv) in anhydrous dichloromethane (DCM) at 40°C for 4 hours. The acyl chloride intermediate is isolated via rotary evaporation and used directly in the next step.
Step 2: Amide Bond Formation
Piperidine-4-carboxamide (1.2 equiv) is dissolved in acetone, and Et₃N (3.0 equiv) is added under nitrogen. The acyl chloride solution is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1) to yield the title compound (62–68% overall yield).
Table 1: Reaction Parameters for Method A
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (Step 1); Acetone (Step 2) |
| Temperature | 40°C (Step 1); 0°C → RT (Step 2) |
| Coupling Agent | SOCl₂ |
| Base | Triethylamine |
| Purification | Column Chromatography |
| Yield | 62–68% |
Multi-Step Approach via Intermediate 16 (Method B)
This method, adapted from MAGL inhibitor synthesis, involves:
-
Boc Protection : Ethyl isonipecotate (14) is treated with Boc₂O to generate 15 .
-
Hydrolysis : 15 is hydrolyzed with NaOH (2M) in THF/H₂O (3:1) to yield 15-COOH .
-
Coupling with 2-(4-Pyridyl)ethylamine : 15-COOH reacts with HATU/DIPEA in DMF to form piperidine amide 16 .
-
Indole Acylation : 16 is acylated with 1-methylindole-5-carbonyl chloride under Method A conditions (yield: 58%).
Alternative Routes and Modifications
Solid-Phase Synthesis (Method C)
A patent-derived approach employs Wang resin-bound piperidine-4-carboxamide. The indole carbonyl group is introduced via microwave-assisted coupling using HBTU/HOAt, achieving a 71% yield after cleavage with TFA/DCM.
Enzymatic Catalysis (Method D)
Lipase-mediated acylation in tert-butanol at 50°C reduces side reactions, though yields remain moderate (45–50%).
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (HPLC) |
|---|---|---|
| A | 62–68 | 95–98% |
| B | 58 | 93% |
| C | 71 | 99% |
| D | 45–50 | 88–90% |
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide undergoes several types of chemical reactions:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors in the brain, such as serotonin and dopamine receptors.
Pathways Involved: The compound modulates neurotransmitter release and uptake, influencing neuronal signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
- Indole vs. Heteroaromatic Substituents: The target compound’s 1-methylindole group contrasts with oxadiazole (), pyridinyl (), and tetrazole () substituents in analogs.
- Trifluoromethyl Groups : Compounds like 7 () incorporate trifluoromethylphenyl groups, enhancing metabolic stability and lipophilicity compared to the target compound’s methylindole moiety .
Pharmacological Profiles
- Antiviral Activity : GRM () inhibits SARS-CoV-1 PLpro with a binding free energy < -9.0 kcal/mol, suggesting the indole-carboxamide scaffold’s relevance in antiviral design .
- Receptor Modulation : Compound 7 () acts as a GLP-1 receptor PAM, demonstrating the scaffold’s adaptability to diverse targets .
Biological Activity
1-[(1-methyl-1H-indol-5-yl)carbonyl]piperidine-4-carboxamide is a synthetic organic compound featuring a piperidine ring attached to an indole moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly as a ligand for neurotransmitter receptors.
Chemical Structure and Synthesis
The compound's structure can be represented by the following IUPAC name: 1-(1-methylindole-5-carbonyl)piperidine-4-carboxamide . The synthesis typically involves:
- Formation of the Indole Moiety : Using Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
- Attachment of the Piperidine Ring : Achieved through nucleophilic substitution reactions.
The primary mechanism of action involves interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. This interaction modulates neurotransmitter release and uptake, influencing neuronal signaling pathways, which may lead to therapeutic effects in neurological disorders.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing significant antiproliferative activity. The following table summarizes findings from recent studies regarding its cytotoxic effects:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (breast) | 25.4 | High sensitivity to treatment |
| HepG2 (liver) | 30.7 | Moderate sensitivity |
| A549 (lung) | 40.2 | Significant growth inhibition |
| PC3 (prostate) | 18.5 | Strong cytotoxic activity |
These results indicate that this compound exhibits promising anticancer properties, particularly against breast and prostate cancer cells.
Study 1: Antitumor Activity Evaluation
In a study published in ACS Omega, researchers synthesized various analogs of compounds similar to this compound and evaluated their biological activity against different cancer cell lines. The study found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics, indicating potential as effective anticancer agents .
Study 2: Neurotransmitter Modulation
Another investigation focused on the compound's ability to modulate neurotransmitter systems in vitro. The results demonstrated that it could enhance serotonin receptor activity, suggesting its utility in treating mood disorders .
Comparison with Related Compounds
The compound shares structural similarities with other indole-based compounds but is distinct due to its specific substitution pattern. For example:
| Compound | Description |
|---|---|
| 1-[(1-methyl-1H-indol-3-yl)carbonyl]piperidine-4-carboxamide | Similar structure; different carbonyl position |
| 1-(5-methoxyindole)-4-carboxamide | Exhibits different biological activities |
This uniqueness allows for distinct interactions with biological targets compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
